molecular formula C7H10O2 B7823413 2-Butenoic acid, 2-propen-1-yl ester

2-Butenoic acid, 2-propen-1-yl ester

Cat. No.: B7823413
M. Wt: 126.15 g/mol
InChI Key: WNJBUWVXSNLWEQ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-propen-1-yl ester: , also known as butanoic acid 2-propenyl ester, is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is known for its pleasant aroma, making it a popular choice in the formulation of perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 2-propen-1-yl ester can be synthesized through the esterification of butanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, allyl butenoate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of butanoic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Butenoic acid, 2-propen-1-yl ester is used as a starting material in the synthesis of various organic compounds. It serves as a precursor in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, allyl butenoate is used to study the effects of esters on cellular processes. It is also used in the development of bioactive compounds with potential therapeutic applications .

Medicine: this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable esters makes it a suitable candidate for the development of prodrugs and other pharmaceutical formulations .

Industry: In the flavor and fragrance industry, allyl butenoate is used to impart fruity and sweet aromas to various products, including perfumes, cosmetics, and food flavorings .

Mechanism of Action

The mechanism of action of allyl butenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in allyl butenoate can undergo hydrolysis to release butanoic acid and allyl alcohol, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 2-Butenoic acid, 2-propen-1-yl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity aroma and stability make it particularly valuable in the flavor and fragrance industry. Additionally, its reactivity in various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

prop-2-enyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJBUWVXSNLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864945
Record name Allyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20474-93-5
Record name 2-Propen-1-yl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20474-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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